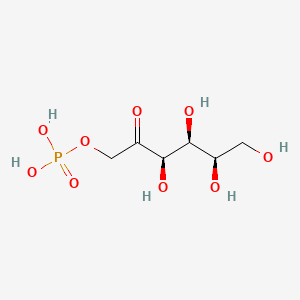
Wilfortrine
概要
説明
科学的研究の応用
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate has been extensively studied for its various scientific research applications:
作用機序
Target of Action
Wilfortrine is a bioactive sesquiterpene alkaloid . It exhibits immunosuppressive effects , inhibits leukemia cell growth in mice , and shows anti-HIV activity . It also triggers apoptosis in HepG2 liver cancer cells by increasing Bax and decreasing Bcl-2 .
Mode of Action
It is known to interact with its targets, leading to immunosuppressive effects, inhibition of leukemia cell growth, and anti-hiv activity . In HepG2 liver cancer cells, this compound triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2 .
Biochemical Pathways
It is known that this compound can affect the apoptosis pathway in hepg2 liver cancer cells by modulating the expression of bax and bcl-2 .
Pharmacokinetics
Studies have shown that the hepatotoxicity of tripterygium wilfordii, which contains this compound, displays a significant circadian rhythm . Pharmacokinetic experiments showed that oral gavage of Tripterygium wilfordii at certain times generated higher plasma concentrations of triptolide, a toxic constituent, compared with dosing at other times . This was accompanied by reduced formation of triptolide metabolites .
Result of Action
The result of this compound’s action includes immunosuppressive effects, inhibition of leukemia cell growth, and anti-HIV activity . In HepG2 liver cancer cells, this compound triggers apoptosis, leading to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the hepatotoxicity of Tripterygium wilfordii, which contains this compound, displays a significant circadian rhythm . This suggests that the time of day can influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
Wilfortrine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth of leukemia cells in mice and exhibit immunosuppressive effects . It interacts with apoptotic proteins such as Bcl-2 and Bax, promoting apoptosis in cancer cells . Additionally, this compound exhibits anti-HIV activity by inhibiting viral replication .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In liver cancer cells, this compound inhibits cell proliferation and invasion by down-regulating Bcl-2 and up-regulating Bax . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in liver cancer cells without affecting the cell cycle . Furthermore, this compound’s immunosuppressive properties impact immune cell function, making it a potential therapeutic agent for autoimmune diseases .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to apoptotic proteins, inhibiting Bcl-2 and promoting Bax expression, leading to apoptosis in cancer cells . It also exhibits enzyme inhibition properties, affecting various metabolic pathways. Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable for up to two years when stored at the recommended temperature . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell proliferation and immunosuppressive effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-cancer and immunosuppressive effects without causing toxicity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing cellular metabolism. For example, this compound’s interaction with apoptotic proteins and its role in inhibiting cancer cell proliferation are linked to its effects on metabolic pathways . Additionally, this compound’s immunosuppressive properties are associated with its impact on immune cell metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, this compound’s distribution in liver cancer cells is crucial for its anti-cancer effects . The compound’s transport mechanisms also play a role in its immunosuppressive properties, affecting immune cell function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization in the mitochondria is crucial for its pro-apoptotic effects in cancer cells . Additionally, this compound’s distribution in immune cells influences its immunosuppressive properties .
準備方法
Synthetic Routes and Reaction Conditions
The enantioselective synthesis of hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids such as wilfortrine, involves asymmetric cyanation using Jacobsen’s (R, R)-amino-thiourea and hydrolysis to afford chiral α-hydroxy-α-methyl acid as the (S)-isomer . Naturally derived hydroxywilfordate prepared by methanolysis of this compound was found to be the ®-isomer upon comparison with the synthetic compound .
Industrial Production Methods
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate is generally extracted from Tripterygium wilfordii plants. Extraction methods include supercritical fluid extraction and solvent extraction .
化学反応の分析
Types of Reactions
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving wilfortrine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities.
類似化合物との比較
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate is compared with other sesquiterpene pyridine alkaloids such as wilfordine, wilforine, wilforgine, and wilforzine . These compounds share similar structural features but differ in their biological activities and specific functional groups. For instance, wilfordine and wilforine exhibit similar immunosuppressive and anti-HIV activities, but their potency and specific targets may vary .
Conclusion
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate is a versatile sesquiterpene pyridine alkaloid with significant potential in various scientific research fields. Its unique chemical structure and biological activities make it a valuable compound for further studies and applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
37239-48-8 |
|---|---|
分子式 |
C41H47NO20 |
分子量 |
873.8 g/mol |
IUPAC名 |
[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-19(43)54-18-40-32(58-22(4)46)28(56-20(2)44)27-30(57-21(3)45)41(40)39(8,52)31(29(33(40)59-23(5)47)60-34(48)24-12-15-53-16-24)61-36(50)37(6,51)13-11-26-25(10-9-14-42-26)35(49)55-17-38(27,7)62-41/h9-10,12,14-16,27-33,51-52H,11,13,17-18H2,1-8H3/t27-,28-,29+,30-,31+,32-,33+,37-,38+,39+,40-,41+/m1/s1 |
InChIキー |
JOKOHWLSQAZHFX-DQZYHKMLSA-N |
SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
異性体SMILES |
CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)[C@](CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
wilfortrine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Wilfortrine and where is it found?
A1: this compound is a sesquiterpene pyridine alkaloid naturally occurring in the Tripterygium wilfordii plant, a traditional Chinese medicinal herb. [, ]
Q2: What are the primary biological activities reported for this compound?
A2: this compound has demonstrated insecticidal activity against various lepidopteran insects [] and immunosuppressive effects in mice. [] Recent research has focused on its potential as an anticancer agent, particularly against liver cancer. [, ]
Q3: How does this compound exert its anticancer effects?
A3: Studies suggest that this compound induces apoptosis, or programmed cell death, in liver cancer cells. This effect is mediated by modulating the expression of specific proteins involved in apoptosis: upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic). [, ]
Q4: Has this compound shown synergistic effects with other anticancer agents?
A4: Research indicates that this compound enhances the anticancer activity of Paclitaxel, a commonly used chemotherapy drug, in liver cancer cells. This combination therapy exhibited stronger inhibition of cancer cell proliferation and invasion compared to either drug alone. []
Q5: What is the impact of this compound on adenosine deaminase (ADA) activity?
A5: Studies have shown that this compound can inhibit ADA activity in HL-60 cells, particularly at higher concentrations. This inhibitory effect on ADA activity may contribute to its anticancer properties. []
Q6: Are there any analytical methods available to quantify this compound?
A6: Several analytical techniques have been developed to measure this compound levels in various matrices, including:
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS): This method offers high sensitivity and accuracy for determining this compound levels in biological samples like urine and plant extracts. [, , ]
- Micellar electrokinetic capillary chromatography (MEKC): This technique allows for simultaneous analysis of this compound and other bioactive compounds in Tripterygium wilfordii extracts and preparations. []
Q7: Has the absolute configuration of this compound been determined?
A7: Yes, the absolute configuration of Hydroxywilfordic acid, a key subunit of this compound, was determined to be the (R)-isomer by comparing naturally derived Hydroxywilfordate (obtained through methanolysis of this compound) with a synthetically prepared enantiomer. []
Q8: What is known about the pharmacokinetics of this compound?
A8: Recent research has explored the pharmacokinetics of this compound in rats, revealing that nephrotic syndrome can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. This altered pharmacokinetic behavior in disease states may influence both efficacy and toxicity. []
Q9: Are there any concerns regarding potential herb-drug interactions with this compound?
A9: Studies in rats have shown that co-administration of Tripterygium Glycosides Tablets (which contain this compound) with Leflunomide (an anti-rheumatic drug) can significantly alter the pharmacokinetics of both drugs. These findings highlight the importance of considering potential herb-drug interactions in clinical settings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


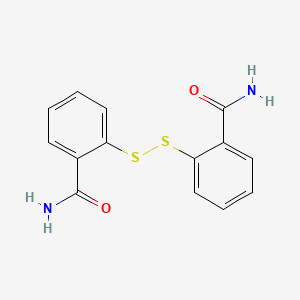
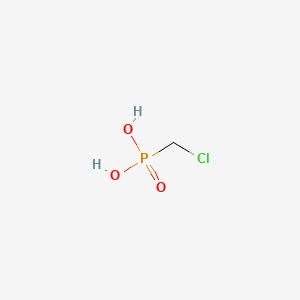

![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)

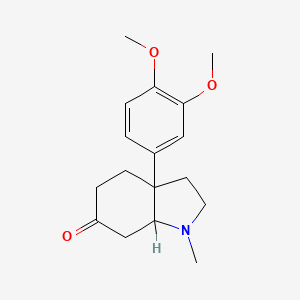
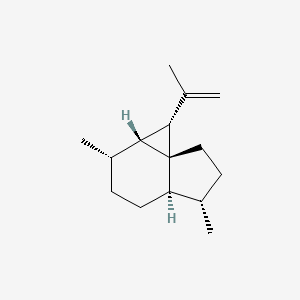

![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1213450.png)
![1,2,3,6-Tetrahydropyridine, 1-acetyl-4-[4-acetoxy-5-methoxyphenyl]-](/img/structure/B1213452.png)
![1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine](/img/structure/B1213453.png)
